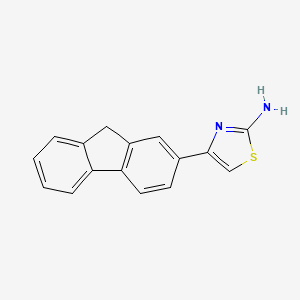
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a fluorene moiety (a polycyclic aromatic hydrocarbon) attached to a thiazole ring (a heterocyclic compound containing sulfur and nitrogen) via an amine linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic synthesis . For instance, a related compound, “9,9-bis(4-hydroxyphenyl) fluorene”, can be synthesized through a condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids .Molecular Structure Analysis
The molecular structure of this compound would likely feature the planar, aromatic fluorene core with the thiazole ring attached at the 4-position. The exact geometry would depend on the specific synthesis conditions and any substituents present .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the fluorene and thiazole moieties. Fluorene compounds are known to undergo oxidation reactions , while thiazoles can participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Fluorene compounds are typically crystalline solids with high melting points, while the presence of the thiazole ring might influence its solubility and reactivity .Applications De Recherche Scientifique
Asymmetric Polymerization
- Scientific Field: Polymer Science .
- Application Summary: The compound is used as an optically active anionic initiator in the anionic polymerization of N-vinylcarbazole (NVC) .
- Methods of Application: The yield and specific rotation of poly(NVC)s were considerably affected by the molar ratio of (S)-FIDH to NVC. The highest yield and specific rotation were obtained with Li-(S)-1-FIDH as an initiator, with a molar ratio of monomer and initiator [M]/[I] = 10/1 .
- Results: The obtained optical activity of polymers was attributed to asymmetric induction of the chiral initiators .
Biofilm Inhibition
- Scientific Field: Microbiology .
- Application Summary: The compound 1-(9H-Fluoren-2-yl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone was found to inhibit the biofilm formation of Pseudomonas sp .
- Methods of Application: The efficacy of compounds from a cell-free supernatant of Bacillus subtilis against a biofilm formation of Pseudomonas sp. was studied through in vitro, in vivo and in silico studies .
- Results: The compound was identified as the most promising therapeutic candidate due to its drug-like characteristics and anti-biofilm efficacies against Pseudomonas sp .
Hole Transport Material in Solar Cells
- Scientific Field: Solar Energy .
- Application Summary: A related compound, 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N′-(9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP), was synthesized and applied in CH3NH3PbI3-perovskite solar cells .
- Methods of Application: The compound was used as a hole-transporting material in the solar cells .
- Results: A best power conversion efficiency of 19.7% with a photovoltage of 1.11 V has been achieved .
Synthesis of Bisphenol Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: The compound 9,9-bis(4-hydroxyphenyl) fluorene is synthesized from the condensation reaction of 9-fluorenone and phenol .
- Methods of Application: The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) .
- Results: The catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene (95.2%) .
Proteomics Research
- Scientific Field: Proteomics .
- Application Summary: 9H-Fluoren-2-yl isocyanate is used as a specialty product for proteomics research .
- Methods of Application: The compound is used in various proteomics research applications .
- Results: The specific results or outcomes would depend on the particular research study .
Fluorescence-Emitting Compounds
- Scientific Field: Material Science .
- Application Summary: A series of 2-[(9H-fluoren-2-yl)aryl]-1H-benzo[d]imidazoles and 2,7-bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorenes were synthesized .
- Methods of Application: The compounds were synthesized and their absorption and fluorescence properties were investigated in solution and in the solid state .
- Results: Most compounds possess good fluorescence-emitting ability with φ FL values .
Synthesis of Bisphenol Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: The compound 9,9-bis(4-hydroxyphenyl) fluorene is synthesized from the condensation reaction of 9-fluorenone and phenol .
- Methods of Application: The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid (–SO 3 H) and sulfhydryl groups (–SH) .
- Results: The catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .
Proteomics Research
- Scientific Field: Proteomics .
- Application Summary: 9H-Fluoren-2-yl isocyanate is used as a specialty product for proteomics research .
- Methods of Application: The compound is used in various proteomics research applications .
- Results: The specific results or outcomes would depend on the particular research study .
Fluorescence-Emitting Compounds
- Scientific Field: Material Science .
- Application Summary: A series of 2-[(9H-fluoren-2-yl)aryl]-1H-benzo[d]imidazoles and 2,7-bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorenes were synthesized .
- Methods of Application: The compounds were synthesized and their absorption and fluorescence properties were investigated in solution and in the solid state .
- Results: Most compounds possess good fluorescence-emitting ability with φ FL values .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSNYCMULKIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353090 |
Source


|
| Record name | 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |
CAS RN |
299438-56-5 |
Source


|
| Record name | 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

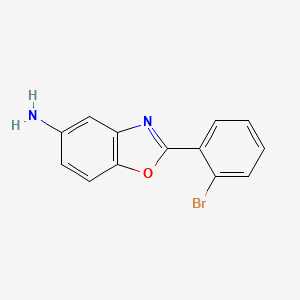
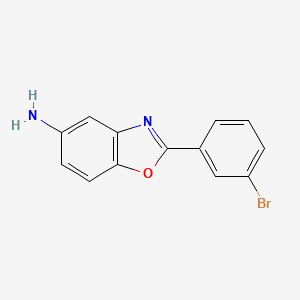
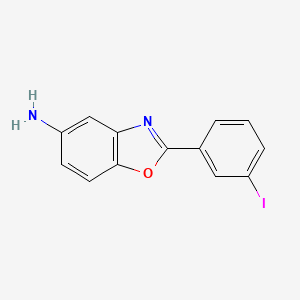
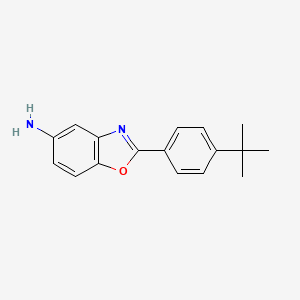

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

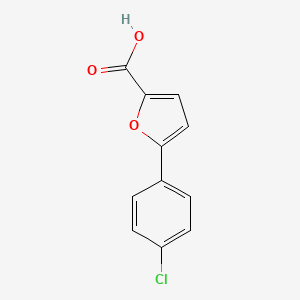
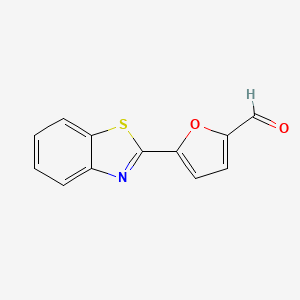
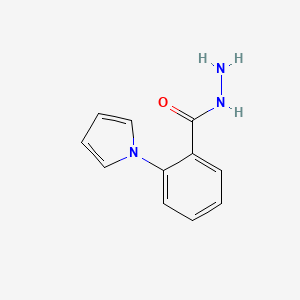
![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)
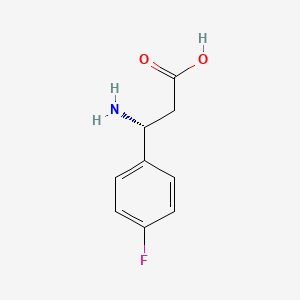
![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)
